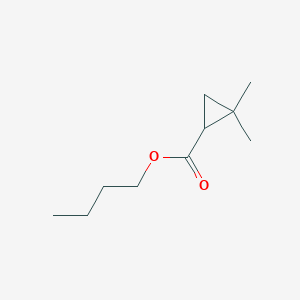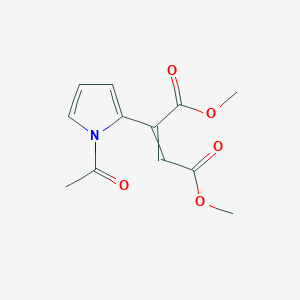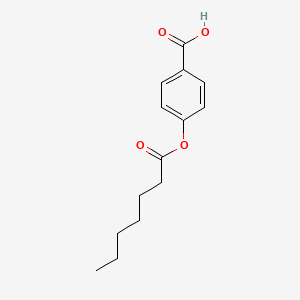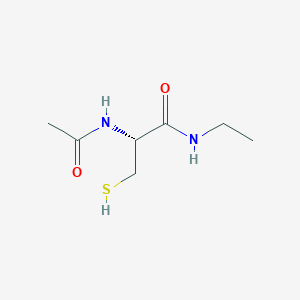
N~2~-Acetyl-N-ethyl-L-cysteinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Acetyl-N-ethyl-L-cysteinamide is a derivative of the amino acid cysteine. It is known for its antioxidant properties and ability to penetrate cell membranes, making it a valuable compound in various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N-ethyl-L-cysteinamide typically starts with N-acetyl-L-cysteine. The process involves contacting N-acetyl-L-cysteine with an organic alcohol and an inorganic acid to form an organic solution containing N-acetyl-L-cysteine ester. This ester is then reacted with ammonia to produce N2-Acetyl-N-ethyl-L-cysteinamide .
Industrial Production Methods: Industrial production methods for N2-Acetyl-N-ethyl-L-cysteinamide involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high chemical yields and purity, ensuring the compound is suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N~2~-Acetyl-N-ethyl-L-cysteinamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of N2-Acetyl-N-ethyl-L-cysteinamide include organic alcohols, inorganic acids, and ammonia. The reactions are typically carried out under controlled conditions to ensure high yields and purity .
Major Products Formed: The major products formed from the reactions of N2-Acetyl-N-ethyl-L-cysteinamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols .
Aplicaciones Científicas De Investigación
N~2~-Acetyl-N-ethyl-L-cysteinamide has a wide range of scientific research applications It is used in chemistry for its antioxidant properties and ability to reduce oxidative stress In biology, it is used to protect cells from oxidative damage and apoptosisAdditionally, it is used in the industry for its antioxidant properties and ability to stabilize various products .
Mecanismo De Acción
The mechanism of action of N2-Acetyl-N-ethyl-L-cysteinamide involves its ability to penetrate cell membranes and replenish intracellular glutathione (GSH). It regulates the activation of NF-κB and HIF-1α, modulating reactive oxygen species (ROS) and reducing oxidative stress. This compound’s ability to directly reduce intracellular GSSG to GSH without the involvement of glutathione peroxidase is a key aspect of its protective effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N2-Acetyl-N-ethyl-L-cysteinamide include N-acetylcysteine, N-acetylcysteine amide, and cysteinamide. These compounds share similar antioxidant properties and ability to penetrate cell membranes .
Uniqueness: N~2~-Acetyl-N-ethyl-L-cysteinamide is unique due to its enhanced bioavailability and ability to cross the blood-brain barrier more effectively than its counterparts. This makes it particularly valuable in treating neurodegenerative diseases and other conditions involving oxidative stress .
Propiedades
Número CAS |
66127-81-9 |
|---|---|
Fórmula molecular |
C7H14N2O2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-N-ethyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-3-8-7(11)6(4-12)9-5(2)10/h6,12H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 |
Clave InChI |
ANKTYDJNJFKIHR-LURJTMIESA-N |
SMILES isomérico |
CCNC(=O)[C@H](CS)NC(=O)C |
SMILES canónico |
CCNC(=O)C(CS)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


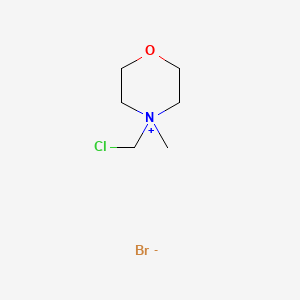
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
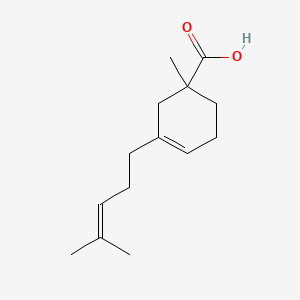

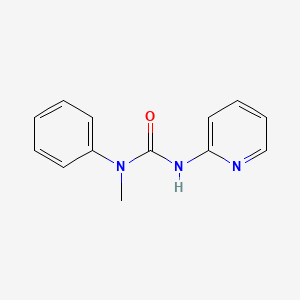
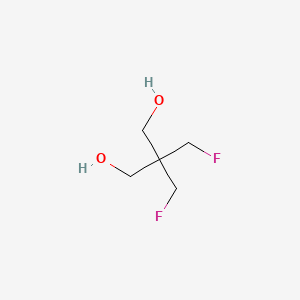
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
